molecular formula C9H12O4 B158665 Asperlactone CAS No. 76375-62-7

Asperlactone

Cat. No.: B158665
CAS No.: 76375-62-7
M. Wt: 184.19 g/mol
InChI Key: VMLNPJDEXLLCQG-DGCAKLBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of asperlactone involves the incorporation of acetate and oxygen gas into the fungal cultures of Aspergillus melleus. The biosynthetic pathway suggests an epoxide-mediated rearrangement and ring closure reactions . The synthetic preparation of this compound can be achieved through customized synthesis methods, although the success rate may vary due to various objective factors .

Industrial Production Methods: this compound is typically produced through fermentation processes involving Aspergillus species. The industrial production methods focus on optimizing the growth conditions of the fungal cultures to maximize the yield of this compound. This includes controlling factors such as temperature, pH, and nutrient availability.

Chemical Reactions Analysis

Types of Reactions: Asperlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s epoxide and hydroxyl groups are particularly reactive, making it susceptible to nucleophilic attacks.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophiles such as amines and thiols can react with the epoxide group in this compound under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, such as hydroxylated, aminated, and thiolated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Asperlactone is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:

This compound’s unique combination of antifungal, antibacterial, and insecticidal properties, along with its distinct chemical structure, sets it apart from these similar compounds.

Properties

IUPAC Name

(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLNPJDEXLLCQG-DGCAKLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC(OC2=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227215
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76375-62-7
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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